BenchChemオンラインストアへようこそ!

3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Eph receptor kinase neurological injury axonal regeneration

The compound 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-66-1) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely exploited in kinase inhibitor and CNS drug discovery programs. Its structure embeds a 3-phenyl substituent, a 5-propyl chain, and an N-(2-phenylethyl) amine at the 7-position, generating a distinct lipophilic and steric profile within the chemotype.

Molecular Formula C23H24N4
Molecular Weight 356.5 g/mol
CAS No. 890626-66-1
Cat. No. B11285222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890626-66-1
Molecular FormulaC23H24N4
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H24N4/c1-2-9-20-16-22(24-15-14-18-10-5-3-6-11-18)27-23(26-20)21(17-25-27)19-12-7-4-8-13-19/h3-8,10-13,16-17,24H,2,9,14-15H2,1H3
InChIKeyZXQQTXAIDGMBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-66-1) – Core Chemical Identity and Scaffold Context for Procurement


The compound 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-66-1) is a fully synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged heterocyclic scaffold widely exploited in kinase inhibitor and CNS drug discovery programs . Its structure embeds a 3-phenyl substituent, a 5-propyl chain, and an N-(2-phenylethyl) amine at the 7-position, generating a distinct lipophilic and steric profile within the chemotype. The compound appears in the Novartis patent family WO2007103432A2, which claims pyrazolo[1,5-a]pyrimidin-7-yl amines as Eph receptor kinase inhibitors for neurological injury and neurodegenerative disorders, establishing its origin in a target-validated chemical series .

Why Generic Substitution of 3-Phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine with In-Class Analogs Is Not Advisable


Within the pyrazolo[1,5-a]pyrimidin-7-amine series, relatively minor structural modifications produce profound shifts in kinase selectivity, cellular potency, and ADME properties. Comprehensive SAR studies on closely related 3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amines demonstrate that variations at the 5-position (alkyl vs. aryl), the 3-phenyl ring (substituted vs. unsubstituted), and the 7-amine substituent (phenylethyl vs. pyridylmethyl vs. cyclohexyl) all independently govern target inhibition profiles and metabolic stability in human liver microsomes . Consequently, substituting 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine with a congener bearing even a single altered substituent risks losing the specific Eph kinase inhibition profile claimed in the originating patent family, invalidating experimental reproducibility in neurological injury models .

Quantitative Differentiation Evidence for 3-Phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


Eph Receptor Kinase Profiling – Patent-Disclosed Class-Level Activity for 7-Amino Pyrazolo[1,5-a]pyrimidines vs. Untargeted Scaffolds

The patent family WO2007103432A2 (Novartis) explicitly claims that pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives—the exact chemotype encompassing 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine—inhibit Eph receptor kinases and promote axonal regeneration in mammalian CNS injury models. While individual compound IC50 values are not publicly disclosed, the patent establishes that this chemotype was selected from a broader kinase inhibitor library for its ability to modulate Eph receptor signaling, a mechanism not shared by other pyrazolo[1,5-a]pyrimidine subclasses optimized for antiviral or M. tuberculosis ATP synthase targets . This selectivity hypothesis is supported by SAR findings in a related 3-phenyl pyrazolo[1,5-a]pyrimidin-7-amine series, where 5-alkyl variants showed differential hERG liability (<10 µM for select analogs) compared to 5-aryl counterparts .

Eph receptor kinase neurological injury axonal regeneration CNS drug discovery

Structure–Activity Relationship (SAR) at the 7-Position: N-(2-Phenylethyl) vs. N-(Pyridin-2-ylmethyl) and N-Cyclohexyl in 3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amines

Comparative SAR from a published 3-phenyl-pyrazolo[1,5-a]pyrimidin-7-amine library demonstrates that the N-substituent at the 7-position is a critical determinant of both target potency and liver microsomal stability. In a panel of ~70 analogs, N-(pyridin-2-ylmethyl) derivatives showed potent M. tuberculosis growth inhibition (MIC values) alongside measured human liver microsome (HLM) and mouse liver microsome (MLM) stability; however, the N-(2-phenylethyl) substituent—as present in the target compound—shifts the physicochemical profile (higher logP, increased lipophilicity) in a manner predicted to enhance blood-brain barrier penetration, a feature advantageous for CNS applications but absent in the pyridylmethyl series optimized for systemic anti-infective exposure . Direct hERG and microsomal stability data for the N-(2-phenylethyl) variant are not publicly available, but the patent context implies its selection for CNS kinase targeting .

Structure-activity relationship kinase inhibitor design ADME optimization lead compound selection

5-Propyl vs. 5-Isopropyl and 5-Aryl Substitution: Impact on Molecular Topology and Target Engagement

In the 3-phenyl pyrazolo[1,5-a]pyrimidin-7-amine series, the 5-position substituent governs the shape of the ATP-binding site interaction. Published SAR shows that 5-alkyl groups (methyl, ethyl, propyl) maintain flexibility to accommodate different kinase hinge regions, whereas 5-aryl groups (phenyl, substituted phenyl) impose conformational constraints that favor specific kinase subsets. The 5-propyl chain in 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine provides a linear, lipophilic extension distinct from the branched isopropyl or bulkier aryl variants found in sister compounds; this is consistent with the Eph kinase selectivity claimed in WO2007103432A2, where linear alkyl chains at C5 are explicitly enumerated in Markush structures . A direct comparator (5-isopropyl variant, CAS not located) would be expected to show altered binding kinetics due to steric clash with the kinase hydrophobic pocket, though quantitative IC50 comparisons are not publicly available .

Kinase selectivity substituent effects molecular recognition pyrazolopyrimidine SAR

Recommended Research Applications for 3-Phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine Based on Evidence


Eph Receptor Kinase Inhibitor Screening and Neuroregeneration Assays

This compound is best applied in biochemical and cell-based assays designed to evaluate Eph receptor kinase inhibition and downstream effects on axonal regeneration or glial scar modulation, as claimed in patent WO2007103432A2 . Its N-(2-phenylethyl)-7-amino substitution pattern and 5-propyl chain align with the Markush structures specifically disclosed for CNS injury models, making it a relevant tool compound for academic or industrial labs validating Eph-targeting strategies in spinal cord injury or neurodegenerative disease models.

Chemical Probe for Differentiating Kinase Selectivity Within the Pyrazolo[1,5-a]pyrimidine Chemotype

Use this compound in parallel with N-(pyridin-2-ylmethyl) or N-cyclohexyl analogs to dissect how 7-position amine variation affects kinase selectivity profiles, hERG liability, and microsomal stability . The 3-phenyl-5-propyl core serves as a constant scaffold; varying the 7-amine enables structure–activity relationship studies that can guide optimization of CNS-penetrant vs. peripherally restricted kinase inhibitors.

Reference Standard for Lipophilic Pyrazolo[1,5-a]pyrimidine Derivatives in ADME Assays

With a calculated logP in the 4.5–5.5 range and a molecular weight of 356.5 Da, 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine represents a lipophilic, CNS-accessible member of the chemotype . It can serve as a calibration standard or reference compound in PAMPA-BBB, Caco-2 permeability, and human liver microsome stability assays, particularly when benchmarking newer pyrazolo[1,5-a]pyrimidine analogs for predicted brain penetration vs. metabolic clearance.

Quote Request

Request a Quote for 3-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.